Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate
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Overview
Description
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate typically involves the reaction of 4-(aminomethyl)-3,5-dimethyl-1H-pyrazole with isopropyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in research and potential therapeutic applications.
Biological Activity
Propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate, commonly referred to as a pyrazole derivative, has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N3O2, with a molecular weight of 225.29 g/mol. The compound features a pyrazole ring which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H19N3O2 |
Molecular Weight | 225.29 g/mol |
CAS Number | 1251080-29-1 |
Anticancer Properties
Research indicates that this pyrazole derivative exhibits significant anticancer activity. It has been shown to selectively inhibit aurora A kinase, a critical enzyme involved in cell division and proliferation. The inhibition of this kinase leads to the suppression of tumor growth in various cancer models.
In a study focusing on similar pyrazole compounds, it was reported that modifications to the pyrazole structure can enhance selectivity and potency against specific cancer cell lines. For instance, derivatives with additional functional groups have demonstrated improved inhibitory effects on cancer cell proliferation compared to their parent compounds.
Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has been tested against various bacteria, including Gram-positive and Gram-negative strains. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Aurora A Kinase Inhibition : By binding to the active site of aurora A kinase, the compound prevents its phosphorylation activity, which is crucial for mitosis.
- Antibacterial Mechanisms : The compound may inhibit key enzymes involved in the synthesis of peptidoglycan in bacterial cell walls.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced viability in human breast cancer cell lines (MCF7) at concentrations as low as 10 µM.
- Antimicrobial Efficacy : In a disc diffusion assay against Staphylococcus aureus and Escherichia coli, the compound exhibited zones of inhibition greater than 15 mm at a concentration of 100 µg/disc, indicating potent antibacterial activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline its synthesis:
- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent substitution reactions introduce the aminomethyl group and acetylation to form the final product.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C11H19N3O2/c1-7(2)16-11(15)6-14-9(4)10(5-12)8(3)13-14/h7H,5-6,12H2,1-4H3 |
InChI Key |
JUQLBBWJYHEASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)CN |
Origin of Product |
United States |
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